4-Bromo-N-cyclobutyl-3-methylbenzamide

Übersicht

Beschreibung

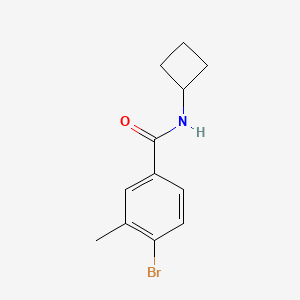

4-Bromo-N-cyclobutyl-3-methylbenzamide is a chemical compound with the molecular formula C12H14BrNO. It is characterized by the presence of a bromine atom at the fourth position, a cyclobutyl group attached to the nitrogen atom, and a methyl group at the third position of the benzamide structure .

Vorbereitungsmethoden

The synthesis of 4-Bromo-N-cyclobutyl-3-methylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-3-methylbenzoic acid and cyclobutylamine.

Reaction Conditions: The reaction is carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Procedure: The 4-bromo-3-methylbenzoic acid is first activated by the coupling reagent, followed by the addition of cyclobutylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 4-position undergoes substitution with nucleophiles under specific conditions. The methyl group at the 3-position slightly deactivates the ring but does not fully inhibit reactivity due to the meta-directing nature of bromine.

Key Reactions:

-

Amine Substitution :

Reacting with primary or secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMF, THF) at 80–100°C in the presence of K₂CO₃ yields 4-amino-N-cyclobutyl-3-methylbenzamide derivatives . -

Thiol Substitution :

Treatment with thiophenol or alkanethiols in the presence of CuI or Pd catalysts produces thioether derivatives .

Table 1: NAS Reaction Conditions and Yields

| Nucleophile | Catalyst/Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Morpholine | K₂CO₃ | DMF | 100°C | 72 |

| Thiophenol | CuI | THF | 80°C | 65 |

| Methanol | NaH | DMSO | 120°C | 38 |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C or C–heteroatom bond formation.

Key Reactions:

-

Suzuki-Miyaura Coupling :

Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in toluene/ethanol produces biaryl derivatives . -

Buchwald-Hartwig Amination :

Coupling with aryl amines using Pd₂(dba)₃ and Xantphos in toluene forms diarylamine products .

Table 2: Coupling Reaction Parameters

| Reaction Type | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 85 |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 78 |

Reduction:

-

Amide Reduction :

Using LiAlH₄ in dry THF reduces the amide group to a methyleneamine, yielding 4-bromo-N-cyclobutyl-3-methylbenzylamine .

Oxidation:

-

Methyl Group Oxidation :

The methyl group resists mild oxidation but forms a carboxylic acid under strong conditions (KMnO₄, H₂SO₄).

Hydrolysis of the Amide Bond

The amide bond hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis :

Concentrated HCl at reflux yields 4-bromo-3-methylbenzoic acid and cyclobutylamine . -

Basic Hydrolysis :

NaOH in ethanol/water produces the sodium salt of the carboxylic acid .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C₁₂H₁₄BrN₃O

Structural Features :

- A bromine atom attached to a benzene ring.

- A cyclobutyl group linked to the nitrogen atom.

- A methyl group on the benzene ring.

These structural characteristics contribute to its distinct reactivity and interaction with biological systems.

Chemistry

4-Bromo-N-cyclobutyl-3-methylbenzamide serves as an important intermediate in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : The compound acts as a building block for synthesizing more complex organic molecules, facilitating the development of new materials and chemicals.

- Reaction Mechanism Studies : It is employed in studying various reaction mechanisms, which aids in the development of new synthetic methodologies.

Biology

Research indicates that this compound exhibits notable biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit bacterial growth, making it a candidate for developing new antimicrobial agents. Its structural features enhance interactions with microbial enzymes or membranes.

- Anticancer Activity : There is emerging evidence that this compound may induce apoptosis in cancer cells. Compounds with similar structures have shown the ability to inhibit tumor cell proliferation by interfering with cellular signaling pathways.

Medicine

The potential therapeutic applications of this compound are under investigation:

- Drug Development : The compound's unique properties make it a strong candidate for further exploration as a pharmaceutical agent targeting specific biological pathways. Its mechanism of action may involve enzyme inhibition or receptor modulation, leading to various therapeutic effects.

Antimicrobial Study

A study investigated the antibacterial effects of brominated compounds similar to this compound. Results indicated significant reductions in bacterial viability at certain concentrations, highlighting the potential for developing new antimicrobial agents based on this scaffold.

Anticancer Research

In vitro studies on structurally related compounds demonstrated their ability to inhibit tumor cell proliferation. These findings suggest that this compound may similarly affect cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.

Wirkmechanismus

The mechanism of action of 4-Bromo-N-cyclobutyl-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-N-cyclobutyl-3-methylbenzamide can be compared with similar compounds such as:

4-Bromo-N-butyl-3-methylbenzamide: This compound has a butyl group instead of a cyclobutyl group, which may affect its reactivity and biological activity.

4-Bromo-N-cyclopropyl-3-methoxybenzamide:

Biologische Aktivität

4-Bromo-N-cyclobutyl-3-methylbenzamide is a synthetic compound with notable potential in medicinal chemistry. Its unique structure, featuring a bromine atom and a cyclobutyl group, suggests various interactions with biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

- Molecular Formula : C12H14BrNO

- Molecular Weight : 271.15 g/mol

- Structural Characteristics : The compound is characterized by a bromine atom at the fourth position of a benzamide structure, a cyclobutyl group attached to the nitrogen atom, and a methyl group at the third position.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate enzyme activity, which is crucial for its potential therapeutic applications. The binding affinity and specificity of this compound towards various molecular targets remain subjects of ongoing research.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound can exhibit antimicrobial properties. For instance, bromo-cyclobutenaminones have been identified as inhibitors of MurA, an essential enzyme in bacterial cell wall synthesis. This suggests that this compound may also have similar inhibitory effects, warranting further investigation into its potential as an antibacterial agent .

Cancer Research

In the context of oncology, there is growing interest in the development of compounds that can inhibit cancer cell proliferation. Preliminary data suggest that derivatives of benzamide structures can exhibit cytotoxic effects against various cancer cell lines. The specific activity of this compound against cancer cells has yet to be fully characterized, but its structural similarities to known anticancer agents position it as a candidate for further exploration .

Case Studies and Experimental Data

A comparative analysis was conducted on the biological activities of several brominated compounds, including this compound. The following table summarizes key findings from various studies:

Synthesis and Derivatives

The synthesis of this compound typically involves coupling reactions between 4-bromo-3-methylbenzoic acid and cyclobutylamine using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide). Understanding its synthesis is crucial for developing derivatives with enhanced biological activity.

Eigenschaften

IUPAC Name |

4-bromo-N-cyclobutyl-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-8-7-9(5-6-11(8)13)12(15)14-10-3-2-4-10/h5-7,10H,2-4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMCEFSMCUGJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2CCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.